5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid is a synthetic compound primarily known for its role as a lipid-lowering agent, classified within the fibrate class of medications. This compound is structurally related to gemfibrozil and is utilized in the management of dyslipidemia, which involves abnormal lipid levels in the blood. Its chemical structure features a phenoxy group and a branched pentanoic acid, contributing to its biological activity.
This compound is synthesized through various chemical processes and has been the subject of multiple patents and studies aimed at improving its production efficiency and yield. It is classified as an organic compound with a molecular formula of and a molecular weight of approximately 290.3972 g/mol. The compound is achiral, meaning it does not have optical activity, and contains one E/Z center in its structure .
The synthesis of 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid typically involves several steps:
The primary chemical reactions involving this compound include:
These reactions typically require specific conditions such as temperature control (100 °C to 150 °C) and may involve phase transfer catalysts to enhance reaction rates.
The mechanism by which 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid exerts its lipid-lowering effects involves several biochemical pathways:
This mechanism underlines its effectiveness in managing conditions like hyperlipidemia .
The compound's safety profile indicates that it should be handled with care due to its potential irritant properties.
5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid has significant applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in both scientific research and clinical applications .
The compound shares a near-identical backbone with gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), differing only through the addition of a prop-1-en-1-yl group at the para-position of the aromatic ring. This modification introduces steric and electronic perturbations that critically alter biological interactions. While gemfibrozil activates peroxisome proliferator-activated receptor alpha (PPARα) to modulate lipid metabolism, the propenyl-modified analog exhibits no significant PPARα agonism. This contrast is attributed to the propenyl group’s disruption of optimal receptor-ligand binding, as confirmed through comparative SAR studies [3] [7].
As Gemfibrozil Impurity E, the compound is scrutinized under rigorous quality control frameworks (e.g., USP and EP monographs). Its presence in drug formulations—even at 0.1–0.5%—can signal inefficiencies in synthesis or purification. Analytical quantification typically employs HPLC or LC-MS, leveraging its distinct retention time and mass fragmentation pattern (m/z 290.1882 for [M+H]⁺) relative to the parent drug [3] [10]. Despite its classification as a pharmacologically "inert" impurity, emerging hypotheses suggest potential off-target effects on cytochrome P450 enzymes, warranting deeper investigation [7].
Table 1: Structural and Functional Comparison with Gemfibrozil
Feature | Gemfibrozil | 5-(2,5-Dimethyl-4-(prop-1-en-1-yl)phenoxy)-2,2-dimethylpentanoic acid |
---|---|---|
Aromatic Substitution | 2,5-Dimethyl | 2,5-Dimethyl-4-(prop-1-en-1-yl) |
Molecular Formula | C₁₅H₂₂O₃ | C₁₈H₂₆O₃ |
Pharmacological Role | PPARα agonist | Pharmacologically inactive (designated impurity) |
Detection in APIs | Primary active ingredient | Trace impurity (≤0.5%) |
This compound serves as a versatile intermediate for designing analogs of gemfibrozil with enhanced lipid-modulating properties. Its synthetic accessibility—via Williamson ether synthesis followed by Friedel-Crafts alkylation—allows modular modifications at the propenyl or carboxylate sites [8]. Key applications include:
Industrial-scale synthesis employs alkali metal salts (e.g., K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), achieving yields >75% under optimized conditions [8]. The compound’s solid form necessitates strict storage protocols (sealed, dry, 5–25°C) to prevent degradation during handling [1] [3]. Cold-chain transportation is recommended for commercial batches to preserve stereochemical integrity, especially given its E-isomer configuration [2] [10].
Table 2: Key Synthesis Conditions and Outputs
Reaction Step | Conditions | Yield | Purity |
---|---|---|---|
Ether Formation | 2,5-Dimethylphenol + 1-bromo-3-chloropropane, K₂CO₃, DMSO, 80°C | 82% | 95% |
Friedel-Crafts Alkylation | Propenyl bromide, AlCl₃, CH₂Cl₂, 0°C → RT | 78% | 97% |
Final Hydrolysis | NaOH, ethanol/H₂O, reflux | 91% | 98% |
Despite its utility, fundamental gaps persist in understanding this compound’s biological behavior and chemical properties:
Future studies should prioritize isomer separation, in vitro metabolite identification, and standardized spectral libraries to transform this compound from a "mere impurity" to a tool for probing lipid pharmacology.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: